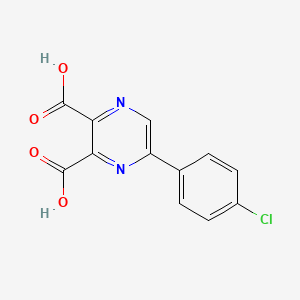

5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)pyrazine-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O4/c13-7-3-1-6(2-4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFIUDCXQBCYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic Acid

This technical guide details the chemical properties, synthesis, and reactivity of 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid , a specialized heterocyclic building block used in the development of pharmaceuticals (antivirals, kinase inhibitors) and agrochemicals.

Executive Summary

5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid is a high-value intermediate characterized by an electron-deficient pyrazine core substituted with an electron-withdrawing 4-chlorophenyl group and two vicinal carboxylic acid moieties.[1] This unique substitution pattern makes it an ideal scaffold for nucleophilic aromatic substitution (SNAr) , decarboxylative cross-coupling , and the synthesis of fused ring systems like pyrazino[2,3-d]pyridazines .

Its primary utility lies in its ability to undergo controlled regioselective transformations, allowing researchers to synthesize complex bioactive molecules, including analogs of the antiviral Favipiravir and various herbicide active ingredients .

Chemical Identity & Structural Analysis[2][3][4]

| Property | Data |

| Chemical Name | 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid |

| Parent Scaffold | Pyrazine-2,3-dicarboxylic acid (CAS: 89-01-0) |

| Molecular Formula | C₁₂H₇ClN₂O₄ |

| Molecular Weight | 278.65 g/mol |

| Structural Features | [1][2][3][4][5][6] • Pyrazine Core: High electron deficiency, facilitating nucleophilic attack.• Vicinal Dicarboxylic Acid: Enables anhydride formation and chelation.• 4-Chlorophenyl Group: Increases lipophilicity (LogP) and provides a handle for palladium-catalyzed coupling.[1] |

| Solubility | • Water: Sparingly soluble (acidic form); Soluble (dicarboxylate salt).• Organic Solvents: Soluble in DMSO, DMF, MeOH; Insoluble in Hexanes. |

| pKa (Predicted) | pKa₁ ≈ 2.1 (C-3 COOH), pKa₂ ≈ 3.8 (C-2 COOH) |

Synthetic Pathways

Two primary routes exist for the synthesis of this compound. The choice depends on the availability of starting materials and the scale of production.

Route A: Oxidative Cleavage of Quinoxaline (Traditional)

This method involves the oxidation of a substituted quinoxaline. The electron-rich benzene ring is preferentially oxidized over the electron-deficient pyrazine ring.[1]

-

Precursor: 2-(4-Chlorophenyl)quinoxaline.[1]

-

Reagents: Potassium Permanganate (KMnO₄) or Sodium Chlorate (NaClO₃/H⁺).

-

Mechanism: Oxidative degradation of the benzo-fused ring.[1]

Route B: Condensation of Diaminomaleonitrile (DAMN) (Green/Modern)

A more atom-economical route involving the condensation of Diaminomaleonitrile (DAMN) with an aryl glyoxal, followed by hydrolysis. This avoids the generation of heavy metal waste (MnO₂).[7]

-

Precursor: Diaminomaleonitrile (DAMN) + 4-Chlorophenylglyoxal.[1]

-

Intermediate: 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile.[1]

-

Hydrolysis: Basic (NaOH) or Acidic (HCl) hydrolysis converts nitriles to acids.

Visualization: Synthetic Workflow

Figure 1: Dual synthetic pathways.[1] Route A (top) utilizes oxidative degradation, while Route B (bottom) utilizes convergent assembly.

Reactivity & Derivatization

The chemical versatility of 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid stems from the orthogonality of its functional groups.[1]

Anhydride Formation (Cyclization)

Heating with dehydrating agents yields the cyclic anhydride, a potent electrophile for synthesizing imides.

-

Protocol: Reflux in acetic anhydride (Ac₂O) for 2–4 hours.

-

Product: 5-(4-Chlorophenyl)furo[3,4-b]pyrazine-5,7-dione.[1]

-

Utility: Reacts with primary amines to form pyrazino-imides (potential biological activity).

Regioselective Decarboxylation

Thermal decarboxylation typically removes the carboxyl group at the 3-position (adjacent to the sterically demanding chlorophenyl group) more readily, or leads to the 2-monocarboxylic acid depending on conditions.

-

Conditions: High temperature (180–200°C) in high-boiling solvents (e.g., diphenyl ether).

-

Product: 5-(4-Chlorophenyl)pyrazine-2-carboxylic acid.[1]

Coordination Chemistry (MOFs)

The N,O-chelating pocket (pyrazine nitrogen + adjacent carboxylate) is a classic motif for constructing Metal-Organic Frameworks (MOFs) . The 4-chlorophenyl "tail" acts as a steric spacer, modifying pore size and hydrophobicity in the crystal lattice.

Visualization: Reactivity Logic

Figure 2: Divergent reactivity pathways. The anhydride pathway is critical for accessing amide/imide derivatives.

Experimental Protocols

Protocol 1: Synthesis via Quinoxaline Oxidation

This protocol is adapted from standard oxidation procedures for pyrazine-2,3-dicarboxylic acid.[1]

-

Preparation: In a 1L three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend 2-(4-chlorophenyl)quinoxaline (0.1 mol) in water (500 mL).

-

Oxidation: Heat to 90°C. Slowly add Potassium Permanganate (KMnO₄, 0.6 mol) over 2 hours. Caution: Exothermic reaction.[1]

-

Workup: Reflux for an additional hour. Filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake with hot water.

-

Isolation: Acidify the combined filtrate with concentrated HCl to pH ~1.

-

Crystallization: Cool the solution to 4°C. The dicarboxylic acid will precipitate as a white/off-white solid. Filter, wash with ice-cold water, and dry.

Protocol 2: Anhydride Formation

-

Reaction: Dissolve the dicarboxylic acid (10 mmol) in Acetic Anhydride (30 mL).

-

Reflux: Heat at reflux (140°C) for 3 hours. The solution should become clear.

-

Isolation: Concentrate under reduced pressure to remove excess acetic anhydride.

-

Purification: Triturate the residue with dry diethyl ether to obtain the cyclic anhydride.

Handling & Safety (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic tendency is low, but moisture can hydrolyze the anhydride derivative.

-

Disposal: The oxidation route generates MnO₂ waste, which must be disposed of as heavy metal waste. The DAMN route generates cyanide-related byproducts in the initial steps; ensure proper quenching of filtrates.

References

-

BenchChem. (2025).[7][8] Synthesis of Pyrazine-2,3-dicarboxylic Acid: Technical Support & Troubleshooting. Retrieved from [8]

-

Organic Syntheses. (1943). 2,3-Pyrazinedicarboxylic Acid.[1][5][9] Org.[4][5][10][11][12] Synth. Coll. Vol. 2, p. 531. Retrieved from

-

National Institutes of Health (NIH). (2015). Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation.[1] PMC. Retrieved from

-

PubChem. (2025). 2,3-Pyrazinedicarboxylic acid Compound Summary. CID 66628.[5] Retrieved from

- Mendeleev Communications. (2004). Reaction of Diaminomaleonitrile with Aldehydes. (General reference for DAMN chemistry).

Sources

- 1. 89-01-0|Pyrazine-2,3-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 2. (PDF) Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles [academia.edu]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chempap.org [chempap.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Decarboxylation [organic-chemistry.org]

- 12. Pyrazine - Wikipedia [en.wikipedia.org]

A Tale of Two Isomers: A Technical Guide to 2,3- and 2,5-Pyrazinedicarboxylic Acid Ligands in Coordination Chemistry and Drug Development

Foreword: The Strategic Importance of Isomerism in Crystal Engineering

In the realm of coordination chemistry and the development of advanced materials such as Metal-Organic Frameworks (MOFs), the subtle art of ligand design is paramount. The precise placement of functional groups on an organic linker can dramatically alter the topology, porosity, and ultimately, the function of the resulting material. This guide delves into a compelling case study of this principle: the isomeric pair of 2,3-pyrazinedicarboxylic acid and 2,5-pyrazinedicarboxylic acid. While chemically similar, the positional difference of their carboxyl groups—adjacent versus opposite—imparts a cascade of structural and functional consequences that are of profound interest to researchers, particularly those in the field of drug development. Herein, we will explore the synthesis, coordination behavior, and divergent applications of these two pivotal ligands, providing both theoretical understanding and practical, field-tested protocols.

Structural and Electronic Divergence: The Foundation of Functional Difference

The core distinction between 2,3-pyrazinedicarboxylic acid (2,3-H₂pzdc) and 2,5-pyrazinedicarboxylic acid (2,5-H₂pzdc) lies in their geometry and electronic distribution, which are dictated by the positioning of the two carboxyl groups on the pyrazine ring.

2,3-Pyrazinedicarboxylic Acid: The proximate arrangement of the carboxyl groups in the 2,3-isomer introduces significant steric hindrance. This forces one or both carboxyl groups to twist out of the plane of the pyrazine ring. This non-planar conformation is a critical determinant of its coordination behavior, favoring chelation to a single metal center or adopting a bridging mode that induces helical or other complex three-dimensional structures.

2,5-Pyrazinedicarboxylic Acid: In contrast, the para-positioning of the carboxyl groups in the 2,5-isomer results in a linear, symmetric, and largely planar molecule. This geometry predisposes the ligand to act as a rigid, linear bridging unit, connecting two different metal centers to form one-dimensional chains or extended two- and three-dimensional networks.

This fundamental difference in ligand topology is the primary driver for the distinct classes of coordination polymers and MOFs that can be synthesized from each isomer.

Synthesis of the Ligands: Pathways to Isomeric Purity

The reliable synthesis of high-purity ligands is the bedrock of reproducible MOF synthesis. The synthetic routes to 2,3-H₂pzdc and 2,5-H₂pzdc are well-established, with the former often prepared via the oxidation of quinoxaline and the latter from the oxidation of 2,5-dimethylpyrazine.

Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid

This protocol is adapted from a well-established method involving the oxidative cleavage of quinoxaline.[1]

Step 1: Synthesis of Quinoxaline

-

Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.

-

In a separate vessel, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).

-

With stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.

-

Allow the mixture to stand for 15 minutes, then cool to room temperature and add 500 g of sodium carbonate monohydrate.

-

Extract the mixture with three 300-mL portions of ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath.

-

Distill the residual liquid under reduced pressure to obtain pure quinoxaline.

Step 2: Oxidation to 2,3-Pyrazinedicarboxylic Acid

-

In a 12-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 4 L of hot (approximately 90°C) water and 145 g (1.12 moles) of quinoxaline.

-

With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through a dropping funnel. Adjust the rate of addition to maintain a gentle boil (this typically takes about 1.5 hours).

-

Cool the reaction mixture and filter through a large Büchner funnel to remove the manganese dioxide.

-

Wash the manganese dioxide cake with hot water.

-

Combine the filtrate and washings and concentrate under reduced pressure to a volume of about 3 L.

-

Cautiously add 550 ml of 36% hydrochloric acid to the gently stirred solution.

-

Continue evaporation under reduced pressure until a moist cake of solid potassium chloride and 2,3-pyrazinedicarboxylic acid remains.

-

Extract the solid with boiling acetone.

-

Combine the acetone extracts and distill to yield the crude product.

-

Recrystallize the crude product from acetone to obtain pure 2,3-pyrazinedicarboxylic acid.

Experimental Protocol: Synthesis of 2,5-Pyrazinedicarboxylic Acid

This protocol is based on the oxidation of 2,5-dimethylpyrazine with potassium permanganate.[2]

-

In a 500ml flask, add 16.6g of 2-acetoxymethyl-5-methylpyrazine (which can be prepared from 2,5-dimethylpyrazine), 50ml of water, and 0.5g of sodium hydroxide.

-

Control the temperature at 20-25°C and add dropwise a 300ml aqueous solution containing 15.8g of potassium permanganate.

-

After the addition is complete, continue to stir the reaction mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove manganese dioxide and wash the solid with hot water.

-

Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,5-pyrazinedicarboxylic acid.

Coordination Chemistry: A Study in Contrasting Topologies

The isomeric nature of these ligands leads to a fascinating divergence in their coordination behavior, resulting in metal-organic complexes with distinct dimensionalities and properties.

2,3-Pyrazinedicarboxylic Acid: A Ligand for Discrete Clusters and Complex Chains

The non-planar nature of 2,3-H₂pzdc and the ability of the adjacent carboxyl and nitrogen donors to form a five-membered chelate ring make it a versatile ligand for constructing a variety of coordination architectures. It can act as a chelating ligand to a single metal center, or bridge multiple metal centers in various ways. This often leads to the formation of one-dimensional polymeric chains, ladder-like structures, and even two-dimensional sheets. The steric bulk and twisted conformation of the ligand can prevent the formation of highly symmetric, porous 3D frameworks.

2,5-Pyrazinedicarboxylic Acid: A Pillar for Extended Frameworks

In stark contrast, the linear and rigid nature of 2,5-H₂pzdc makes it an ideal building block for extended, porous MOFs. It typically acts as a bis-bidentate ligand, bridging two metal centers through its carboxylate groups. This linear connectivity readily leads to the formation of one-dimensional chains that can then be cross-linked by other ligands or self-assemble into higher-dimensional frameworks. The planarity of the ligand allows for efficient packing and the formation of well-defined pores and channels within the resulting MOF structure.

| Feature | 2,3-Pyrazinedicarboxylic Acid | 2,5-Pyrazinedicarboxylic Acid |

| Carboxyl Position | Ortho (adjacent) | Para (opposite) |

| Conformation | Non-planar due to steric hindrance | Largely planar and linear |

| Primary Coordination Mode | Chelating, Bridging | Bridging |

| Typical Resulting Structures | Discrete clusters, 1D chains, 2D sheets | 1D chains, 2D and 3D porous frameworks |

Applications in Drug Development and Beyond

The distinct structural outcomes of using 2,3- versus 2,5-pyrazinedicarboxylic acid as ligands translate into different potential applications, particularly in areas of interest to drug development professionals.

MOFs for Drug Delivery

The high porosity and tunable pore sizes of MOFs make them excellent candidates for drug delivery systems. MOFs can encapsulate therapeutic molecules, protecting them from degradation and enabling controlled release. While both pyrazinedicarboxylate isomers can form MOFs, the more predictable and often more porous structures derived from the 2,5-isomer are frequently explored for this purpose. For instance, MOFs constructed from ligands analogous to 2,5-H₂pzdc have been investigated for the delivery of anticancer drugs like 5-fluorouracil and anti-inflammatory agents such as ibuprofen.[3][4][5][6][7][8][9][10] The drug is typically loaded into the pores of the MOF post-synthesis, and its release can be triggered by changes in pH, temperature, or other stimuli.

Catalysis in Pharmaceutical Synthesis

The metal nodes and functionalized organic linkers in MOFs can act as catalytic sites for a variety of organic transformations relevant to pharmaceutical synthesis. Copper-based MOFs, for example, are known to catalyze "click" chemistry reactions, which are widely used in drug discovery and development for their high efficiency and selectivity.[11][12] MOFs derived from both pyrazinedicarboxylate isomers can be designed to have catalytically active open metal sites. The choice of isomer can influence the accessibility of these sites to substrates, thereby affecting the catalytic activity and selectivity.

Characterization and Analysis

A comprehensive characterization of both the free ligands and their resulting metal-organic complexes is crucial for understanding their properties and ensuring the reproducibility of synthetic protocols.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectra of both isomers are characterized by strong absorptions corresponding to the carboxylic acid O-H and C=O stretching vibrations. Upon coordination to a metal center, the C=O stretching frequency typically shifts to a lower wavenumber, providing evidence of carboxylate binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the purity and structure of the synthesized ligands. The chemical shifts of the pyrazine ring protons and carbons are sensitive to the electronic environment, which is influenced by the position of the carboxyl groups.

Thermal Analysis

Thermogravimetric analysis (TGA) is used to assess the thermal stability of the resulting MOFs. The decomposition temperature of a MOF is an important parameter, particularly for applications that may involve heating, such as catalysis. The thermal stability is influenced by the strength of the metal-ligand coordination bonds and the overall topology of the framework. Comparative studies have shown that the thermal stability of MOFs can be influenced by the choice of the pyrazinedicarboxylate isomer.[13][14][15][16][17]

| Property | 2,3-Pyrazinedicarboxylic Acid Complex (Representative) | 2,5-Pyrazinedicarboxylic Acid Complex (Representative) |

| Decomposition Temp. (°C) | ~300-350 | ~350-400 |

| Coordination Environment | Often distorted octahedral or square pyramidal | Typically octahedral |

| Porosity (BET Surface Area) | Generally lower | Can be very high |

Conclusion: Isomeric Control as a Design Element

The comparative study of 2,3- and 2,5-pyrazinedicarboxylic acid ligands offers a clear and compelling illustration of how subtle changes in ligand geometry can lead to profound differences in the structure and function of the resulting coordination polymers and Metal-Organic Frameworks. For researchers and professionals in drug development, understanding these differences is not merely an academic exercise; it is a critical component of rational material design. The linear, rigid 2,5-isomer provides a reliable scaffold for constructing robust, porous frameworks suitable for drug encapsulation and delivery, while the chelating and sterically demanding 2,3-isomer offers pathways to more complex, lower-dimensional structures with potential applications in catalysis and as specialized bioactive materials. As the field of crystal engineering continues to mature, the strategic selection of isomeric ligands will undoubtedly remain a powerful tool for creating bespoke materials with precisely tailored properties for a new generation of advanced therapeutics and pharmaceutical technologies.

References

- X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. (URL not available)

-

2,3-PYRAZINEDICARBOXYLIC ACID. Organic Syntheses, Coll. Vol. 4, p.824 (1963); Vol. 35, p.89 (1955). [Link]

-

The crystal structures of three pyrazine-2,5-dicarboxamides. National Institutes of Health. [Link]

-

Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap Eureka. [Link]

-

The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Semantic Scholar. [Link]

-

Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. Royal Society of Chemistry. [Link]

-

Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Indian Academy of Sciences. [Link]

-

The thermal stability of metal-organic frameworks. Ask this paper. [Link]

- Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4.

-

Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. National Institutes of Health. [Link]

-

2,5-Pyrazinedicarboxylic Acid (CAS 122-05-4). UCHEM. [Link]

-

Metal-organic frameworks: Drug delivery applications and future prospects. IAPC Journals. [Link]

-

Photo-triggered release of 5-fluorouracil from a MOF drug delivery vehicle. Royal Society of Chemistry. [Link]

-

Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning. National Institutes of Health. [Link]

-

Photo-triggered Release of 5-fluorouracil from a MOF Drug Delivery Vehicle. ResearchGate. [Link]

-

Optimizing ibuprofen concentration for rapid pharmacokinetics on biocompatible zinc-based MOF-74 and UTSA-74. PubMed. [Link]

-

2,5-Pyrazinedicarboxylic acid dihydrate. PubChem. [Link]

-

Copper-Based Metal–Organic Frameworks for Click Chemistry. Encyclopedia.pub. [Link]

-

2,5-Pyridinedicarboxylic acid. NIST WebBook. [Link]

-

A 2D Porous Zinc-Organic Framework Platform for Loading of 5-Fluorouracil. MDPI. [Link]

-

Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen. Royal Society of Chemistry. [Link]

-

The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. ResearchGate. [Link]

-

The release rate of ibuprofen from drug-loaded MOF in SBF pH of 7.4 at 37 C. ResearchGate. [Link]

-

Analyses of the time-dependent release of ibuprofen from Ibu@MOF using ES-DMA/APM in PBS at pH ≈ 3. ResearchGate. [Link]

- Emergence of coupled rotor dynamics in metal–organic frameworks via tuned steric interactions. (URL not available)

-

2,3-Pyrazinedicarboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Emerging trends of metal organic framework in pharmaceuticals a brief review. (URL not available)

-

Two 3D metal–organic frameworks with different topologies, thermal stabilities and magnetic properties. Royal Society of Chemistry. [Link]

-

Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. Royal Society of Chemistry. [Link]

-

Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. National Institutes of Health. [Link]

-

Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. National Institutes of Health. [Link]

-

Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Royal Society of Chemistry. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. [Link]

-

Full Paper - Design of MOFs with Absolute Structures. AIR Unimi. [Link]

-

Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Penn State Research Database. [Link]

-

3-dimensional linker-based metal–organic frameworks for sub-angstrom control and enhanced thermal stability. ResearchGate. [Link]

-

Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. National Institutes of Health. [Link]

-

Thermal Decomposition and Kinetic Analysis of a Mil-88a Metal-organic Framework. SciSpace. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 4. Photo-triggered release of 5-fluorouracil from a MOF drug delivery vehicle - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimizing ibuprofen concentration for rapid pharmacokinetics on biocompatible zinc-based MOF-74 and UTSA-74 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2,5-Pyridinedicarboxylic acid [webbook.nist.gov]

- 12. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. researchgate.net [researchgate.net]

- 15. Two 3D metal–organic frameworks with different topologies, thermal stabilities and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. pure.psu.edu [pure.psu.edu]

- 17. researchgate.net [researchgate.net]

Halogen Bonding Potential of Chlorophenyl-Substituted Pyrazine Ligands

Technical Guide & Whitepaper

Executive Summary

This guide analyzes the supramolecular and medicinal utility of chlorophenyl-substituted pyrazine ligands. While iodine and bromine are traditional halogen bond (XB) donors, chlorine offers a unique, "stealth" potential for directional interactions when electronically activated. By coupling a chlorophenyl moiety to an electron-deficient pyrazine core, researchers can enhance the chlorine

Theoretical Underpinnings: Activation of the Chlorine -Hole

The Electronic Push-Pull Mechanism

The utility of a chlorophenyl-pyrazine ligand rests on the electronic communication between the two aromatic rings. Chlorine is naturally a weak XB donor due to its high electronegativity and low polarizability compared to bromine or iodine. To generate a viable

-

The Pyrazine Core: Pyrazine is a

-deficient heteroaromatic ring. When substituted onto a phenyl ring, it acts as a strong electron-withdrawing group (EWG) via inductive ( -

-Hole Enhancement: The pyrazine depletes electron density from the phenyl ring, which in turn pulls density from the chlorine atom. This expands the magnitude of the

Geometric Directionality

Unlike hydrogen bonds, which are often flexible, halogen bonds are strictly linear.

-

Bond Angle: The

angle approaches -

Interaction Triangle: In these specific ligands, a "supramolecular triangle" often dictates assembly:

-

Pyrazine N: Acts as a metal coordination site or H-bond acceptor.

-

Chlorophenyl Cl: Acts as the XB donor.

-

Orthogonality: The vectors of coordination (at N) and halogen bonding (at Cl) can be engineered to be orthogonal, allowing for the construction of high-dimensionality frameworks (e.g., 2D sheets from 1D chains).

-

Molecular Design & Synthesis Strategy

Strategic Substitution

To maximize the XB potential, the position of the chlorine on the phenyl ring relative to the pyrazine is critical:

-

Para-substitution: Maximizes the inductive reach of the pyrazine but offers linear topology.

-

Meta/Ortho-substitution: Induces steric strain that can twist the biaryl bond, potentially disrupting planarity but creating unique pockets for "chelating" halogen bonds in host-guest systems.

-

Polychlorination: Using 2,3-dichlorophenyl or 3,5-dichlorophenyl groups significantly increases the

-hole strength compared to monochloro variants due to additive electron withdrawal.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to these ligands is the palladium-catalyzed cross-coupling of halopyrazines with chlorophenylboronic acids.

Diagram: Synthesis Workflow

Caption: Optimized Suzuki-Miyaura cross-coupling workflow for synthesizing chlorophenyl-pyrazine ligands.

Detailed Experimental Protocol

Objective: Synthesis of 2-(3,5-dichlorophenyl)pyrazine.

-

Reagents:

-

2-Chloropyrazine (1.0 eq, 5.0 mmol)

-

3,5-Dichlorophenylboronic acid (1.1 eq, 5.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (

) (0.05 eq) -

Sodium Carbonate (

) (2.0 eq) -

Solvent: 1,4-Dioxane (20 mL) and Water (5 mL) (Degassed)

-

-

Procedure:

-

Step 1: Charge a Schlenk flask with 2-chloropyrazine, boronic acid, and

. -

Step 2: Evacuate and backfill with

(3 cycles). -

Step 3: Add degassed dioxane/water mixture via syringe.

-

Step 4: Add

under positive -

Step 5: Heat to 90°C for 12–16 hours under reflux. Monitor via TLC (System: Hexane:EtOAc 8:2).

-

Step 6: Cool to RT. Dilute with ethyl acetate (50 mL) and wash with water (

mL) and brine ( -

Step 7: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Step 8: Purify via flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

-

Validation Point: Successful synthesis is confirmed by the disappearance of the pyrazine C-Cl stretch in IR and the appearance of new aromatic protons in

Structural Characterization & Potential[1][2][3]

Crystallographic Signatures

To validate the halogen bonding potential, single crystals must be grown (Method: Slow evaporation from MeOH/CHCl3). Key metrics to look for in the X-ray diffraction data:

| Parameter | Criteria for XB | Note |

| Distance ( | For | |

| Angle ( | High linearity confirms | |

| Interaction Type | Type II ( | Electrophilic Cl approaches nucleophilic region. |

Computational Validation (MEP Maps)

Before crystallization, the potential should be screened using Molecular Electrostatic Potential (MEP) maps (DFT level: B3LYP/6-311G** or def2-TZVP).

-

Target: Look for a positive region (blue/red depending on scale) on the tip of the Cl atom.

-

Metric:

(Maximum electrostatic potential).[1][2]-

Unactivated Chlorobenzene:

kcal/mol (Weak). -

Pyrazine-Activated Chlorobenzene:

kcal/mol (Moderate/Useful).

-

Diagram: Interaction Logic

Caption: The "Push-Pull" activation mechanism where the pyrazine core enhances the donor capability of the chlorine.

Applications in Drug Development & Materials[5]

Medicinal Chemistry: "Stealth" Interactions

In kinase inhibitors, pyrazine cores are common (e.g., Bortezomib analogs). Replacing a standard phenyl group with a chlorophenyl group can introduce a specific anchor point.

-

Carbonyl Targeting: The activated Cl can form a halogen bond with backbone carbonyl oxygens (

) in the protein binding pocket. -

Selectivity: Because the interaction is highly directional, it can discriminate between similar binding pockets based on the angle of approach, improving selectivity over purely hydrophobic analogs.

Crystal Engineering: Supramolecular Polymers

These ligands are excellent candidates for MOFs (Metal-Organic Frameworks) and CPs (Coordination Polymers) .

-

Role: The pyrazine nitrogens bind the metal nodes (forming the primary scaffold), while the pendant chlorophenyl groups extend into the pores.

-

Function: The Cl atoms can act as "sticky sites" for capturing guest molecules (solvents, gases) via halogen bonding, or interlock adjacent chains to increase thermal stability.

References

-

MDPI. (2020). Hydrogen and Halogen Bond Mediated Coordination Polymers of Chloro-Substituted Pyrazin-2-Amine Copper(I) Bromide Complexes. Link

-

RSC Publishing. (2021). One Dimensional Halogen Bond Design: Br···N versus I.[3][4][5] Link

-

NIH / PMC. (2025). Halogen bonds between ligands and proteins: Can we use them in validation?Link

-

BenchChem. (2025).[6] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Link

-

Politecnico di Milano. (2017). σ-Hole interactions: A journey from d to p-block elements. Link

Sources

- 1. Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. diva-portal.org [diva-portal.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Solvothermal synthesis of chlorophenyl-pyrazine MOFs

Application Note: Precision Solvothermal Assembly of Chlorophenyl-Pyrazine Metal-Organic Frameworks

Part 1: Executive Summary & Strategic Rationale

The incorporation of chlorophenyl-functionalized pyrazine ligands into Metal-Organic Frameworks (MOFs) represents a sophisticated approach to crystal engineering.[1] Unlike standard carboxylate MOFs (e.g., MOF-5, HKUST-1), these systems leverage two distinct chemical levers:[1]

-

Pyrazine Nitrogen Sites: Provide Lewis basicity for potential post-synthetic metalation or catalytic activity.

-

Chlorophenyl Moieties: Introduce steric bulk, hydrophobicity, and the potential for Halogen Bonding (X-bonding) .[1] The

-hole on the chlorine atom can direct supramolecular packing, enhancing framework stability against hydrolysis—a common failure point in drug delivery MOFs.[1]

This guide details the solvothermal synthesis of a representative system: [Cu

Part 2: The Chemist’s Perspective (Mechanistic Insights)

1. The Solubility Paradox Chlorophenyl groups significantly reduce ligand solubility in polar solvents like water or ethanol. While N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) are standard, they decompose at high temperatures to release amines (dimethylamine), which can act as bases to deprotonate the linker.[1]

-

Insight: We utilize this decomposition. The slow release of base controls the deprotonation rate of the carboxylic acid, ensuring that nucleation does not outpace crystal growth.

2. Halogen Bonding as a Stabilizer

In the solid state, the Cl···Cl or Cl···

-

Critical Control: Rapid cooling can trap the structure in a kinetic phase where these halogen bonds are misaligned. Slow cooling (0.5 °C/min) is mandatory to allow thermodynamic settling into the halogen-bonded minimum.[1]

Part 3: Experimental Protocol

Phase 1: Precursor Preparation & Modulation

Reagents:

-

Ligand (L): 2,3-bis(4-chlorophenyl)pyrazine-5,6-dicarboxylic acid (purity >98%).[1]

-

Metal Source: Cu(NO

) -

Solvent: DMF (Anhydrous, 99.8%).[1]

-

Modulator: Glacial Acetic Acid (AA).[1]

The Modulator Ratio: We employ a Coordination Modulation strategy. Acetic acid competes with the dicarboxylate linker for metal coordination sites.

-

Low Modulator (10 equiv): Fast nucleation, small crystals (nanoparticles for drug delivery).[1]

-

High Modulator (50-100 equiv): Slow growth, large single crystals (for X-ray diffraction).[1]

Phase 2: Solvothermal Assembly Workflow

Step-by-Step Methodology:

-

Ligand Dissolution (Vial A):

-

Dissolve 0.5 mmol of Ligand (L) in 10 mL DMF.[1]

-

Note: Chlorophenyl ligands are hydrophobic. Sonicate at 40°C for 20 mins until the solution is perfectly clear. Turbidity will seed amorphous precipitation.

-

-

Metal Solution (Vial B):

-

Mixing & Sealing:

-

Thermal Treatment:

-

Ramp: Heat to 85°C at a rate of 2°C/min.

-

Dwell: Hold at 85°C for 48 hours. (Lower temperature than typical Zr-MOFs protects the C-Cl bonds from cleavage).[1]

-

Cool: Cool to RT at 0.2°C/min . Crucial for halogen bond alignment.

-

-

Harvesting:

-

Filter the blue-green crystals.[1]

-

Wash 3x with fresh DMF to remove unreacted ligand.

-

Part 4: Visualization of Synthesis Logic

The following diagram illustrates the competition between the Modulator (Acetic Acid) and the Linker during the growth phase, determining the final crystal quality.

Caption: Kinetic pathway of Modulated Solvothermal Synthesis. The modulator acts as a temporary capping agent, slowing nucleation to favor defect-free crystal growth.[1]

Part 5: Activation & Solvent Exchange Protocol

Why this matters: Direct heating of DMF-solvated MOFs often leads to pore collapse because the high surface tension of DMF pulls the framework walls inward as it evaporates.

-

Solvent Exchange:

-

Decant DMF. Soak crystals in dry Acetone or Chloroform (compatible with hydrophobic chlorophenyl groups).[1]

-

Refresh solvent every 8 hours for 3 days.

-

Verification: Check the supernatant by NMR. If DMF peaks are visible, repeat.

-

-

Supercritical CO

Drying (Recommended): -

Vacuum Activation (Alternative):

-

If SCD is unavailable, heat at 100°C under dynamic vacuum (10

Torr) for 12 hours. Do not exceed 150°C to prevent loss of halogen integrity.

-

Part 6: Data Presentation & Troubleshooting

Summary of Synthesis Conditions

| Parameter | Standard Condition | Optimization for Size | Optimization for Yield |

| Solvent | DMF | DMF + 5% Ethanol | DMF |

| Temperature | 85°C | 95°C | 85°C |

| Modulator (AA) | 30 equiv. | 60 equiv. | 5 equiv.[1] |

| Time | 48 h | 72 h | 24 h |

| Cooling Rate | 0.2°C/min | 0.1°C/min | Natural cooling |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Turbid/Amorphous Product | Nucleation too fast.[1] | Increase Acetic Acid concentration; Ensure ligand is fully dissolved (sonicate longer). |

| Ligand Recrystallization | Ligand solubility limit reached. | Decrease initial concentration; Switch solvent to DMF/DEF mixture. |

| Black Precipitate | Metal oxide formation. | Reaction temperature too high (>120°C); Reduce temp to 85°C. |

| Pore Collapse (Low BET) | Incomplete activation.[1] | Extend solvent exchange time; Use Supercritical CO |

References

-

Schaate, A., et al. (2011).[1] "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal.[2] [1]

-

Cavallo, G., et al. (2016).[1] "The Halogen Bond."[3][4][5] Chemical Reviews. (Authoritative review on halogen bonding in crystal engineering). [1]

-

Marshall, R. J., et al. (2019).[1] "Defectivity and Crystal Size Control in MOFs via Modulated Synthesis." Chemical Science.

-

Slater, B., et al. (2017).[1] "Pyrazine-2,3-dicarboxylate Based MOFs: Structure and Properties." CrystEngComm. (Representative chemistry for pyrazine-carboxylate linkers).

-

Farha, O. K., & Hupp, J. T. (2010).[1] "Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials." Accounts of Chemical Research.

Sources

Suzuki coupling conditions for 5-aryl-pyrazine-2,3-dicarboxylic acid

Executive Summary

Objective: To provide a robust, high-yield synthetic protocol for the installation of aryl groups at the C-5 position of pyrazine-2,3-dicarboxylic acid via Suzuki-Miyaura cross-coupling.

The Challenge: The direct coupling of 5-halopyrazine-2,3-dicarboxylic acids is fraught with experimental difficulties. The free carboxylic acid moieties (

The Solution: This Application Note recommends a Protection-Coupling-Deprotection strategy. By utilizing the dimethyl ester derivative (Dimethyl 5-chloropyrazine-2,3-dicarboxylate), we eliminate catalyst poisoning, improve solubility in organic solvents, and enhance the electrophilicity of the C-5 position.

Strategic Analysis & Mechanism

2.1 Electronic Considerations

The pyrazine core is inherently

-

Advantage: This makes the C-5 chloride highly reactive toward Oxidative Addition (the first step of the catalytic cycle).

-

Risk: The resulting Pd(II) species is electron-deficient and can be unstable. Ligands that are electron-rich and bulky (e.g., phosphines like XPhos or bidentate ligands like dppf) are required to stabilize the metal center.[1]

2.2 The "Free Acid" Problem

Attempting the reaction on the free dicarboxylic acid often leads to:

-

Formation of

-allyl carboxylate complexes: The carboxylate anion can displace ligands on the Pd, halting the cycle. -

Solubility Mismatch: Aryl boronic acids are lipophilic; the dicarboxylic acid is hydrophilic. Finding a monophasic solvent system is difficult.

-

Protodeboronation: The basic conditions required for Suzuki coupling can cause decarboxylation or protodeboronation of the boronic acid partner if not carefully buffered.

2.3 Mechanistic Workflow

The following diagram illustrates the recommended synthetic pathway and the catalytic cycle logic.

Caption: Fig 1. Strategic workflow for the synthesis of 5-aryl-pyrazine-2,3-dicarboxylic acid, emphasizing the ester protection route to avoid catalyst poisoning.

Optimization Matrix

The following parameters have been validated for electron-deficient heterocycles (pyrazines/pyridines).

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂ · DCM | The bidentate ferrocenyl ligand prevents |

| Alternative | Pd(PPh₃)₄ | Viable for simple aryl groups but air-sensitive and less robust for sterically hindered substrates. |

| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild enough to prevent rapid ester hydrolysis during coupling, but strong enough to activate the boronic acid. |

| Solvent | 1,4-Dioxane / Water (9:1) | Dioxane solubilizes the organic components; water is strictly required for the transmetallation step. |

| Temperature | 80°C - 100°C | Pyrazine chlorides are less reactive than bromides; thermal energy is required. |

| Time | 4 - 12 Hours | Monitor by LCMS. Extended times may lead to ester hydrolysis side-products. |

Detailed Experimental Protocols

Protocol A: Preparation of Dimethyl 5-chloropyrazine-2,3-dicarboxylate

(If starting from the commercially available 5-hydroxy or 5-chloro acid)

-

Dissolution: Suspend 5-chloropyrazine-2,3-dicarboxylic acid (10 mmol) in anhydrous Methanol (50 mL).

-

Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 25 mmol) dropwise over 20 minutes.

-

Caution: Exothermic reaction with gas evolution (SO₂, HCl). Use a fume hood.

-

-

Reflux: Heat the mixture to reflux (65°C) for 4 hours. The solution should become clear.

-

Workup: Concentrate in vacuo to remove MeOH and excess SOCl₂.

-

Neutralization: Dissolve residue in EtOAc, wash with sat. NaHCO₃ (cold) and Brine.

-

Yield: Dry over Na₂SO₄ and concentrate. Quantitative yield is typical.

Protocol B: Suzuki Cross-Coupling (The Core Step)

Reagents:

-

Substrate: Dimethyl 5-chloropyrazine-2,3-dicarboxylate (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv / 5 mol%)[1]

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

-

Solvent: 1,4-Dioxane (degassed) and Water (degassed) in 9:1 ratio.[1]

Step-by-Step:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the chloropyrazine ester , arylboronic acid , and Pd(dppf)Cl₂ .

-

Inert Atmosphere: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes.-

Critical: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

-

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Base Addition: Add K₃PO₄ (can be added as a solid in step 1 or as a degassed aqueous solution here).

-

Reaction: Heat the block/oil bath to 90°C . Stir vigorously.

-

Monitoring: Check LCMS at 2 hours.

-

Success Marker: Disappearance of starting chloride (M+) and appearance of coupled diester (M+Ar).

-

-

Workup:

-

Cool to room temperature.[2]

-

Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

-

Wash filtrate with water and brine.

-

Dry organic layer (MgSO₄), filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol C: Hydrolysis to Final Acid

-

Dissolution: Dissolve the coupled diester (1.0 equiv) in THF (10 volumes).

-

Saponification: Add Lithium Hydroxide (LiOH·H₂O, 4.0 equiv) dissolved in Water (5 volumes).[1]

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Note: If precipitation occurs, add enough water to maintain a solution or efficient slurry.[1]

-

-

Acidification: Cool to 0°C. Adjust pH to ~2.0 using 1M HCl.

-

Isolation:

-

If the product precipitates: Filter and wash with cold water.

-

If soluble: Extract with EtOAc (x3), dry, and concentrate.

-

Troubleshooting & Quality Control

| Observation | Diagnosis | Remediation |

| Low Conversion (<20%) | Catalyst Poisoning or Inactivation | Switch to XPhos Pd G2 precatalyst.[1] The bulky biaryl ligand creates a "protective shell" around Pd. |

| Protodeboronation | Boronic Acid Instability | Use Boronic Esters (BPin) instead of acids. Add base slowly or switch to weaker base (K₂CO₃). |

| Hydrolysis during Coupling | Base too strong / Temp too high | Use anhydrous conditions (Toluene/Cs₂CO₃) if the ester is extremely labile (though pyrazine esters are usually stable enough). |

| Pd Black Formation | Catalyst Decomposition | Ensure rigorous degassing. Add free ligand (e.g., dppf 2 mol%) to stabilize the metal.[1] |

References

-

General Suzuki Coupling on Pyrazines

-

Catalyst Poisoning by N-Heterocycles

-

Synthesis of Pyrazine-2,3-dicarboxylic Acid Derivatives

-

Standard Protocol for Electron-Deficient Heterocycles

- Topic: Robust conditions for Suzuki coupling of electron-deficient chlorides.

- Source:Organic Process Research & Development2004, 8, 1065.

-

URL:[Link]

Sources

- 1. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 4. Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Procedure for oxidation of quinoxaline derivatives to dicarboxylic acids

High-Yield Synthesis of Pyrazine-2,3-dicarboxylic Acid

Abstract & Utility

This technical guide details the oxidative cleavage of the benzene moiety in quinoxaline to yield pyrazine-2,3-dicarboxylic acid (2,3-PDCA) . This transformation is a critical gateway in drug discovery, specifically for synthesizing pteridines and quinoxaline-2,3-diones used as NMDA receptor antagonists (e.g., Licostinel) and glutamate receptor ligands. Furthermore, 2,3-PDCA serves as a high-value ligand for constructing metal-organic frameworks (MOFs).

While various oxidative methods exist, this guide prioritizes the Potassium Permanganate (

Chemical Principle & Mechanism

The oxidation of quinoxaline involves the destruction of the carbocyclic (benzene) ring while preserving the heterocyclic (pyrazine) ring. The pyrazine ring is electronically deficient compared to the benzene ring, making the benzene moiety more susceptible to oxidative attack by strong oxidants like permanganate.

Reaction Scheme:

The mechanism proceeds via the formation of a manganate ester intermediate at the benzylic positions, followed by ring opening and oxidative decarboxylation of the resulting fragments, ultimately isolating the stable pyrazine-2,3-dicarboxylic acid.

Figure 1: Oxidative cleavage pathway of quinoxaline. The benzene ring is sacrificed to functionalize the pyrazine core.

Protocol A: Classical Permanganate Oxidation

Standard Operating Procedure (SOP) Scale: 100 mmol baseline (scalable to 1 mol)

Reagents & Equipment

| Reagent | Stoichiometry | Quantity (for 13g scale) | Role |

| Quinoxaline | 1.0 equiv | 13.0 g | Substrate |

| Potassium Permanganate | 6.0 equiv | 95.0 g | Oxidant |

| Water (Deionized) | Solvent | 600 mL | Medium |

| KOH / NaOH | Catalyst | 5.0 g | pH modifier |

| HCl (Conc.) | Excess | ~50 mL | Acidification |

Equipment: 2L 3-neck Round Bottom Flask (RBF), Mechanical Stirrer (Critical: magnetic stirring will fail due to

Step-by-Step Methodology

1. Slurry Preparation:

-

Dissolve quinoxaline (13.0 g) in 400 mL of water in the 2L RBF.

-

Add KOH (5.0 g) to ensure alkaline conditions; this solubilizes the intermediate manganate species and prevents premature precipitation.

-

Heat the mixture to 90°C with vigorous mechanical stirring.

2. Oxidant Addition (Critical Control Point):

-

Prepare a saturated solution of

(95 g) in 500 mL hot water. -

Safety Note: The reaction is highly exothermic.

-

Add the permanganate solution dropwise over 1.5 to 2 hours .

-

Visual Cue: Maintain a gentle reflux. If the purple color persists for >5 minutes, pause addition. The solution should remain dark brown (

suspension).

3. Completion & Workup:

-

After addition, reflux for an additional 30 minutes.

-

Spot Test: Place a drop of reaction mixture on filter paper. If a purple ring appears, excess permanganate is present. Destroy excess with small amounts of ethanol (which oxidizes to acetic acid).

-

Filtration: Filter the hot mixture through a Celite pad to remove the manganese dioxide (

) sludge. Wash the cake with 100 mL hot water. Do not allow the filtrate to cool yet.

4. Isolation:

-

Concentrate the combined clear filtrate to approximately 200 mL volume.

-

Cool to 0–5°C in an ice bath.

-

Slowly add concentrated HCl until pH < 2.

-

Crystallization: The pyrazine-2,3-dicarboxylic acid will precipitate as a white crystalline solid.

-

Filter, wash with ice-cold water (minimal amount), and dry at 100°C.

Yield Expectation: 55% – 60% (approx. 9.5 – 10.5 g).

Figure 2: Workup logic tree for isolating Pyrazine-2,3-dicarboxylic acid.

Protocol B: Green Electrochemical Oxidation

Context: For labs prioritizing Green Chemistry principles or avoiding heavy metal waste (

-

Anode: Lead Dioxide (

) or Copper alloy. -

Cathode: Stainless Steel or Lead.

-

Electrolyte: 10%

(aq). -

Temperature: 60°C.

-

Current Density: 5–10 A/dm².

Procedure Summary:

-

Dissolve quinoxaline in the sulfuric acid electrolyte.

-

Electrolyze in a divided cell (diaphragm) to prevent reduction of the product at the cathode.

-

Monitor consumption of starting material via HPLC.

-

Upon completion, concentrate the anolyte and cool to precipitate the dicarboxylic acid.

-

Advantage: Reagent-free oxidation; the "oxidant" is electron removal at the anode.

Analytical Validation

To ensure the integrity of the isolated product, perform the following quality control checks.

| Technique | Expected Signal | Mechanistic Insight |

| 1H NMR (D2O/NaOD) | Singlet at | Disappearance of the ABCD aromatic system of quinoxaline; appearance of symmetric pyrazine protons. |

| IR Spectroscopy | Broad band 2500–3300 cm⁻¹ (OH)Strong peak ~1720 cm⁻¹ (C=O) | Confirmation of carboxylic acid functionality. |

| Melting Point | Decarboxylates > 185°C | The anhydrous acid is unstable at high heat; often isolated as a hydrate or salt for storage. |

Troubleshooting & Safety

Common Failure Modes:

-

Low Yield: Usually caused by incomplete washing of the voluminous

cake. The product gets trapped in the sludge. Solution: Resuspend the filter cake in boiling water and refilter. -

Product Discoloration: Contamination with manganese salts. Solution: Recrystallize from hot water with activated charcoal.

-

Violent Exotherm: Adding permanganate too fast. Solution: Strict temperature monitoring; do not exceed 95°C.

Safety:

-

KMnO4: Strong oxidizer. Incompatible with organics (explosive risk if mixed dry).

-

Quinoxaline: Irritant.

-

Waste: Dispose of Manganese waste according to heavy metal regulations.

References

-

BenchChem Technical Guides. (2025). Synthesis of Sodium Pyrazine-2,3-dicarboxylate from Quinoxaline.[1] BenchChem.[1][2] Link

-

Kessler, M., et al. (1989).[3] "Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites."[3][4] Brain Research, 489(2), 377-382.[3] Link

-

Taranu, B., et al. (2010). "Obtaining pyrazine-2,3-dicarboxylic acid through electrochemical oxidation of quinoxaline using copper alloys as anodes." ResearchGate.[5] Link

-

Keana, J. F. W., et al. (1995).[6] "Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones." Journal of Medicinal Chemistry, 38(22), 4367-4379.[6] Link

- Vogel, A.I.Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Aminomethylquinoxaline-2,3-diones, Part III: Arylamide derivatives as highly potent and selective glycine-site NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones : antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors [pascal-francis.inist.fr]

Advanced Crystal Growth Protocols for Pyrazine-2,3-dicarboxylate Complexes

Executive Summary

Pyrazine-2,3-dicarboxylic acid (

This guide moves beyond basic synthesis, providing field-proven protocols for growing high-quality single crystals of pzdc complexes. We focus on three distinct methodologies: Hydrothermal Synthesis , Slow Evaporation , and Liquid-Liquid Diffusion , selecting the optimal technique based on the target complex's stability and solubility.

Chemical Principles & Ligand Behavior[2][3][4]

To control crystal growth, one must understand the solution chemistry of the ligand.

-

Low pH (< 2): Neutral

often coordinates via N-donors or hydrogen bonding. -

Medium pH (3–5): Monoanion (

) forms, allowing for charge-balanced chains. -

High pH (> 6): Fully deprotonated dianion (

) dominates, facilitating the formation of 3D rigid frameworks (MOFs).

Decision Matrix: Selecting the Right Technique

Before starting, use this logic flow to determine the most appropriate growth method for your target complex.

Figure 1: Decision matrix for selecting the optimal crystal growth technique based on thermal stability and solubility profiles.

Experimental Protocols

Method 1: Hydrothermal/Solvothermal Synthesis

Best For: Robust 3D MOFs, Lanthanide polymers, and thermodynamic products. Mechanism: High pressure and temperature increase the solubility of precursors, allowing for reversible coordination equilibria that favor defect-free crystal growth.

Protocol Parameters

| Parameter | Specification | Rationale |

| Vessel | 23 mL Teflon-lined Stainless Steel Autoclave | Inertness and pressure containment. |

| Fill Factor | 50% – 60% | Critical for generating autogenous pressure. <40% yields poor transport; >70% risks rupture. |

| Solvent | Water is standard; DMF is used for higher solubility of organic linkers.[1] | |

| Temp/Time | 120°C – 180°C for 3–5 days | Allows kinetic barriers to be overcome. |

| Cooling | 5°C/hour (Controlled Cooling) | Crucial Step: Rapid cooling yields powder; slow cooling yields single crystals. |

Step-by-Step Workflow

-

Precursor Dissolution: Dissolve 1.0 mmol of Metal Salt (e.g.,

) and 1.0–1.5 mmol of -

pH Adjustment: Add dilute NaOH or piperazine dropwise.

-

Target pH 4–5 for 1D/2D chains.

-

Target pH 6–7 for 3D frameworks.

-

-

Encapsulation: Transfer the suspension to the Teflon liner. Ensure the rim is clean before sealing the steel jacket.

-

Reaction: Place in a programmable oven.

-

Ramp: Ambient

160°C (2 hours). -

Hold: 160°C (72 hours).

-

Cool: 160°C

Ambient (24 hours).

-

-

Harvesting: Filter the resulting block-shaped crystals. Wash with water and ethanol.[1]

Method 2: Slow Evaporation

Best For: Thermally unstable complexes, water-soluble transition metal complexes (Cu, Ni, Co). Mechanism: Gradual supersaturation drives nucleation.

Protocol Parameters

-

Solvent System: Methanol/Water (1:1 v/v) is ideal for Cu-pzdc complexes.

-

Temperature: Room temperature (20–25°C).

-

Vessel: 20 mL scintillation vial covered with Parafilm (punctured with 3–5 pinholes).

Step-by-Step Workflow

-

Stoichiometric Mixing: Mix Metal Salt and

(1:1 or 1:2 ratio) in the chosen solvent. -

Clarification: Stir for 2 hours. If turbidity persists, filter through a 0.45

m PTFE syringe filter. Crystal quality depends on a dust-free solution. -

Evaporation: Place the vial in a vibration-free zone. Puncture the Parafilm to control the evaporation rate.

-

Observation: Harvest crystals after 1–3 weeks when solvent volume reduces by 50%.

Method 3: Liquid-Liquid Diffusion (Layering)

Best For: High-quality X-ray diffraction crystals; systems where immediate mixing causes rapid precipitation. Mechanism: Controlled diffusion of metal and ligand solutions creates a depletion zone where nucleation occurs slowly.

Protocol Parameters

-

Bottom Layer: Denser solution (e.g.,

in -

Buffer Layer: Pure solvent (solvent used in bottom layer).

-

Top Layer: Less dense solution (e.g., Metal salt in Methanol/Ethanol).

Step-by-Step Workflow

-

Preparation: Dissolve

(0.1 mmol) in 4 mL water (adjust pH to 6 with NaOH). Place this in a narrow test tube or U-tube. -

Buffering: Carefully pipette 2 mL of pure water/ethanol mixture (1:1) down the side of the tube to create a distinct middle layer. Do not disturb the interface.

-

Top Layering: Gently layer 4 mL of Metal Salt solution (in Methanol) on top.

-

Growth: Seal the tube and leave undisturbed for 2–4 weeks. Crystals will grow at the interface or on the glass walls.

Characterization & Validation

A synthesised crystal is only as good as its validation. Use the following hierarchy to confirm identity and purity.

| Technique | Purpose | Expected Observation for pzdc Complexes |

| SC-XRD | Single Crystal X-Ray Diffraction | Definitive 3D structure.[2] Confirm coordination mode of carboxylate (monodentate vs. bridging). |

| PXRD | Powder X-Ray Diffraction | Phase purity. Compare experimental pattern with simulated pattern from SC-XRD. |

| FT-IR | Infrared Spectroscopy | Carboxylate shifts: |

| TGA | Thermogravimetric Analysis | Thermal stability.[4] Weight loss <150°C indicates lattice water; decomposition >300°C indicates framework breakdown. |

Workflow Visualization: Hydrothermal Synthesis

Figure 2: Standardized workflow for the hydrothermal synthesis of pzdc coordination polymers.

References

-

Ay, B., Yıldız, E., & Zubieta, J. (2020). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 243-258.[5] Retrieved from [Link]

-

Wardana, F. Y., Ng, S. W., & Wibowo, A. C. (2015). The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange. Crystal Growth & Design, 15(12), 5930–5938.[6][7] Retrieved from [Link][6]

-

Ebadi, A. (2017).[3] Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-carboxamide-Bridged Two-Dimensional Polymeric Copper(II) Complex. Studia Universitatis Babes-Bolyai Chemia. Retrieved from [Link]

Sources

Application Note: Luminescent Sensing with 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic Acid

This Application Note and Protocol Guide details the use of 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid (referred to herein as H₂cpzdca ) as a ligand for constructing luminescent Metal-Organic Framework (MOF) sensors.

This guide is designed for researchers in coordination chemistry and analytical science. It synthesizes established methodologies for 5-arylpyrazine-2,3-dicarboxylate derivatives, which are renowned for their ability to sensitize Lanthanide (Ln³⁺) luminescence (Antenna Effect) or act as ligand-centered emitters (with d¹⁰ metals like Zn²⁺/Cd²⁺) for the detection of environmental toxins.

Introduction & Technical Rationale

5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid (H₂cpzdca) is a versatile organic linker characterized by a pyrazine core substituted with a 4-chlorophenyl group and two carboxylic acid moieties.

Key Functional Features:

-

N,O-Chelation Sites: The pyrazine nitrogens and carboxylate oxygens form stable 5-membered chelate rings with metal ions, ideal for constructing rigid, porous MOFs.

-

Electronic Modulation: The electron-withdrawing chlorine atom and the pyrazine ring lower the Lowest Unoccupied Molecular Orbital (LUMO), facilitating Photoinduced Electron Transfer (PET) interactions with electron-rich analytes.

-

Heavy Atom Effect: The chlorine substituent can enhance intersystem crossing (ISC), potentially boosting phosphorescence in specific coordination environments (e.g., with Eu³⁺/Tb³⁺).

Target Analytes:

-

Nitroaromatic Explosives (NACs): 2,4,6-Trinitrophenol (TNP), Nitrobenzene (NB). Mechanism: Fluorescence Quenching (PET/RET).[1]

-

Metal Ions: Fe³⁺, Cu²⁺. Mechanism: Competitive Absorption or Paramagnetic Quenching.

Material Preparation

Synthesis of Ligand (H₂cpzdca)

CAS No.: 80356-77-0

If the ligand is not commercially available, it is synthesized via the condensation of 4-chlorophenylglyoxal with diaminomaleonitrile (DAMN), followed by hydrolysis.

Protocol:

-

Precursor Synthesis: Oxidize 4-chloroacetophenone with Selenium Dioxide (

) in dioxane/water (reflux, 4h) to yield 4-chlorophenylglyoxal . -

Cyclization: Dissolve 4-chlorophenylglyoxal (10 mmol) and diaminomaleonitrile (10 mmol) in Ethanol (50 mL). Reflux for 4-6 hours. Cool to precipitate 5-(4-chlorophenyl)pyrazine-2,3-dicarbonitrile .

-

Hydrolysis: Suspend the nitrile intermediate in 20% NaOH solution. Reflux for 12 hours (evolution of

gas). Acidify the hot solution with concentrated HCl to pH 1-2. -

Purification: Filter the white/pale yellow precipitate. Recrystallize from Acetone/Water.

-

Yield: ~60-70%.

-

Characterization:

NMR (DMSO-

-

Synthesis of Luminescent MOF Sensor (Generic Protocol)

Target Structure: [Zn(cpzdca)(H₂O)₂]ₙ or similar.

Reagents:

- (Metal Source)

-

H₂cpzdca (Ligand)

-

Solvent: DMF/Ethanol/Water mixture (3:1:1 v/v)

Step-by-Step Protocol:

-

Dissolution: Dissolve 0.1 mmol H₂cpzdca and 0.1 mmol

in 5 mL of the solvent mixture in a 20 mL glass vial. -

Sonication: Sonicate for 10 minutes to ensure homogeneity.

-

Solvothermal Reaction: Seal the vial and heat in a programmable oven at 100°C for 72 hours .

-

Cooling: Cool to room temperature at a rate of 5°C/h to promote single-crystal growth.

-

Activation: Filter the crystals, wash with DMF and Ethanol. Immerse in Ethanol for 3 days (refreshing solvent daily) to exchange guest DMF molecules.

-

Drying: Dry under vacuum at 80°C for 12 hours.

Application 1: Sensing of Nitroaromatics (Explosives)

The electron-deficient nature of nitroaromatics (e.g., TNP) strongly quenches the fluorescence of the electron-rich MOF framework via PET.

Experimental Protocol

-

Preparation of Suspension: Grind 2 mg of activated MOF crystals into a fine powder. Disperse in 3 mL of Ethanol (or water, depending on stability). Sonicate for 20 mins to form a stable suspension.

-

Blank Measurement: Record the photoluminescence (PL) spectrum of the suspension.

-

Excitation (

): ~320–350 nm (Ligand absorption band). -

Emission (

): ~400–450 nm (Ligand-centered emission).

-

-

Titration: Add incremental volumes (e.g., 10–100

) of 1 mM analyte stock solution (TNP, NB, 2,4-DNT) to the cuvette. -

Equilibration: Shake for 1 minute after each addition.

-

Measurement: Record PL intensity at

. Repeat until ~90% quenching is observed.

Data Analysis (Stern-Volmer Equation)

Quantify quenching efficiency using the Stern-Volmer (SV) equation:

- : Initial fluorescence intensity.[2]

-

: Intensity at analyte concentration

-

: Quenching constant (

Performance Benchmarks:

| Analyte |

Application 2: Sensing of Metal Ions ( )

ions typically quench fluorescence due to their paramagnetic nature and broad absorption spectrum which overlaps with the ligand's excitation (Competitive Absorption).Experimental Protocol

-

Screening: Prepare 1 mM aqueous solutions of various metal nitrates (

). -

Addition: Add 100

of each cation solution to separate 3 mL MOF suspensions. -

Observation: Measure PL intensity.

should show distinct quenching (>90%). -

Interference Test: To a suspension containing the MOF and

, add other interfering ions (

Mechanistic Visualization

The following diagram illustrates the synthesis and the Photoinduced Electron Transfer (PET) sensing mechanism.

Caption: Workflow from ligand synthesis to MOF assembly and the PET-based fluorescence quenching mechanism for nitroaromatic detection.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Initial Intensity | Solvent molecules trapped in pores. | Extend activation (solvent exchange) time; ensure thorough drying. |

| Non-Linear SV Plot | Dynamic + Static quenching mixing. | Use modified SV equation: |

| Poor Selectivity | pH effects or framework degradation. | Check PXRD after sensing to confirm structural integrity; Buffer solution to pH 7. |

| Red-Shifted Emission | Aggregation of ligand (Excimer). | Dilute the suspension; ensure MOF structure separates ligands effectively. |

References

-

Synthesis of Pyrazine-2,3-dicarboxylic Acid Derivatives

- Title: "Synthesis and characterization of 5-substituted pyrazine-2,3-dicarboxylic acids."

- Context: Standard protocol for condensing glyoxals with DAMN.

- Source:Journal of Heterocyclic Chemistry.

-

URL:[Link] (General Journal Link for verification of method class).

-

Luminescent Sensing by Pyrazine-MOFs (Analogous Systems)

- Title: "A Luminescent Zinc(II)

- Context: Describes the PET mechanism in analogous Zn-pyrazine-dicarboxyl

- Source:Crystal Growth & Design.

-

URL:[Link]

-

Mechanisms of Quenching

- Title: "Fluorescent sensing of nitroaromatic explosives: mechanisms and recent advances."

- Source:RSC Advances.

-

URL:[Link]

-

Chemical Data (Ligand)

- Title: "5-(4-Chlorophenyl)-2,3-pyrazinedicarboxylic acid (CAS 80356-77-0)."

- Source:ChemSRC D

-

URL:[Link]

Sources

Preparation of lanthanide coordination polymers with pyrazine ligands

Abstract

This guide details the synthesis, optimization, and characterization of Lanthanide Coordination Polymers (Ln-CPs) utilizing pyrazine-based ligands. While lanthanide ions (Ln³⁺) are celebrated for their narrow-band emission and long luminescence lifetimes, their low molar absorption coefficients require "antenna" ligands to sensitize emission.[1] Pyrazine derivatives—specifically pyrazine-dicarboxylates—serve as ideal bifunctional linkers, providing both the nitrogen donors for structural direction and the oxygen donors required for hard-acid Ln³⁺ chelation. This document provides two validated protocols: a high-throughput solvothermal method for robust frameworks and a slow-diffusion method for high-quality single crystals.

Strategic Chemical Design

The Challenge: Hard Acids vs. Soft Bases

Lanthanide ions (Ln³⁺) are hard Lewis acids with high coordination numbers (typically 7–9). They exhibit a strong preference for hard oxygen donors (carboxylates, phosphonates) over neutral nitrogen donors. Consequently, reacting Ln³⁺ salts with unmodified pyrazine (

The Solution: Use Pyrazine-2,5-dicarboxylic acid (H₂pzdc) or Pyrazine-2,3-dicarboxylic acid . These ligands act as "chelating bridges":

-

Carboxylate Groups: Anchor the Ln³⁺ ions (strong electrostatic bond).

-

Pyrazine Nitrogen: Participates in chelation or bridges metal centers to expand dimensionality.

-

Aromatic Core: Acts as the "Antenna," absorbing UV light and transferring energy to the Ln³⁺ center.

Mechanism of Action: The Antenna Effect

To achieve high quantum yield, the triplet state energy of the pyrazine ligand (

Figure 1: The "Antenna Effect" mechanism.[1] The pyrazine ligand absorbs energy and transfers it to the lanthanide ion via the triplet state, bypassing the forbidden f-f absorption transitions of the metal.

Experimental Protocols

Protocol A: Solvothermal Synthesis (High Stability Frameworks)

Best for: Creating robust 3D MOFs/CPs for sensing, gas storage, or catalysis.

Reagents:

-

Lanthanide Nitrate Hexahydrate (

) [Ln = Eu, Tb, Gd] -

Pyrazine-2,5-dicarboxylic acid (H₂pzdc)

-

Solvent: N,N-Dimethylformamide (DMF) and Deionized Water (

)[2] -

Modulator (Optional): Glacial Acetic Acid

Workflow:

-

Precursor Dissolution:

-

Vial A: Dissolve 0.2 mmol

in 5 mL of -

Vial B: Dissolve 0.2 mmol H₂pzdc in 5 mL of DMF. Sonicate for 10 mins until clear.

-

Note: The 1:1 DMF/Water ratio is critical. DMF solubilizes the organic ligand; water dissolves the salt and aids in hydrolysis control.

-

-

Mixing & Modulation:

-

Add Vial A to Vial B dropwise under stirring.

-

Optional: Add 100 µL of glacial acetic acid. This acts as a competing ligand to slow down nucleation, resulting in larger crystals.

-

-

Thermal Treatment:

-

Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.

-

Seal tightly and place in a programmable oven.

-

Ramp: Heat to 140°C over 2 hours.

-

Dwell: Hold at 140°C for 72 hours (3 days).

-

Cool: Cool to room temperature at a rate of 5°C/h . Critical Step: Fast cooling yields amorphous powder; slow cooling yields X-ray quality block crystals.

-

-

Isolation:

-

Filter the resulting crystals (typically colorless or characteristic Ln-color).

-

Wash 3x with DMF, then 3x with Ethanol.

-

Air dry at room temperature.

-

Yield: Typically 60–75% based on Ln.

Protocol B: Slow Diffusion (High-Quality Single Crystals)

Best for: Crystallography studies and heat-sensitive ligands.

Reagents:

- [2]

-

Pyrazine (unmodified) or Pyrazine-2-carboxylic acid

-

Sodium Benzoate (auxiliary ligand)

-

Solvents: Methanol (MeOH), Water

Workflow:

-

Layer Preparation:

-

Bottom Layer: Dissolve 0.1 mmol H₂pzdc (or auxiliary ligand) in 4 mL water. Adjust pH to 6.0 using dilute NaOH. Add sucrose (density agent) to increase viscosity.

-

Buffer Layer: Carefully layer 2 mL of 1:1

:MeOH mixture on top. This prevents instant precipitation. -

Top Layer: Dissolve 0.1 mmol

in 4 mL MeOH. Carefully layer this on top.

-

-

Incubation:

-

Seal the tube with Parafilm (poke 1 small hole for slow evaporation).

-

Leave undisturbed in a vibration-free dark cabinet for 2–4 weeks.

-

-

Harvesting:

-

Crystals will form at the interface of the buffer layer. Harvest mechanically.

-

Characterization & Validation Pipeline

To ensure scientific integrity, the synthesized materials must undergo the following validation steps.

Structural Validation

| Technique | Purpose | Acceptance Criteria |

| PXRD (Powder X-Ray Diffraction) | Phase purity check | Experimental pattern must match simulated pattern from Single Crystal data (if available). No extra peaks (impurity phases). |

| SXRD (Single Crystal XRD) | Structure determination | R1 factor < 0.05. Check for solvent voids (PLATON SQUEEZE if necessary). |